Non-Interchangeable Stereochemical Configuration
(2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine possesses a specific (2S,1′R) stereochemical configuration that distinguishes it from its commercially available (S,S)-diastereomer. In asymmetric catalysis, the absolute stereochemistry of chiral ligands determines the enantioselectivity and absolute configuration of the reaction product; changing the ligand's stereochemistry can reverse product enantioselectivity [1]. The (2S,1′R) diastereomer is a distinct chemical entity from the (2S,1′S) diastereomer (CAS 2768425-24-5, commercially available with 98% purity) .
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (2S,1′R) configuration; CAS 2891579-97-6 |
| Comparator Or Baseline | (2S,1′S) diastereomer; CAS 2768425-24-5 |
| Quantified Difference | Different diastereomer; expected to produce different stereochemical outcomes in chirality-transferring applications |
| Conditions | General principle of asymmetric induction; no direct comparative catalytic data available for this specific compound |
Why This Matters
Procurement of the incorrect diastereomer will produce different stereochemical outcomes in any chirality-sensitive application, rendering experimental results non-reproducible or synthetically invalid.
- [1] Couty, F.; Evano, G. Azetidines and their applications in asymmetric catalysis. Tetrahedron 2021, 77, 131767. View Source
